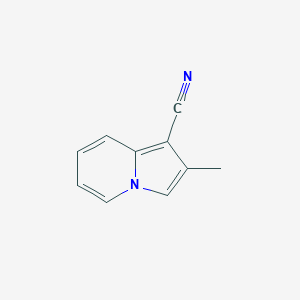

2-Methylindolizine-1-carbonitrile

Overview

Description

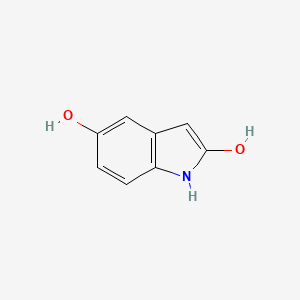

2-Methylindolizine-1-carbonitrile is a chemical compound. It’s a derivative of indolizine, which is a nitrogen-containing heterocycle .

Synthesis Analysis

The synthesis of indolizines, including 2-Methylindolizine-1-carbonitrile, has been a subject of extensive research . Classical methodologies such as Scholtz or Chichibabin reactions have been used, but new strategies have also been revealed within the last decade . These include transition metal-catalyzed reactions and approaches based on oxidative coupling .Chemical Reactions Analysis

Indolizine derivatives, including 2-Methylindolizine-1-carbonitrile, have been involved in various chemical reactions . For instance, an Au-catalyzed method for the introduction of 2-silyl-, 2-stannyl-, and 2-germyl groups into the indolizine skeleton has been developed .Scientific Research Applications

Synthesis and Derivative Formation

The chemical compound 2-Methylindolizine-1-carbonitrile serves as a key intermediate in the synthesis of various heterocyclic compounds. For instance, Tominaga, Shiroshita, and Hosomi (1988) demonstrated its use in the synthesis of 2‐methylthioindolizine‐3‐carbonitriles, which are precursors for cycl[3.2.2]azine derivatives (Tominaga, Y., Shiroshita, Y., & Hosomi, A., 1988). Similarly, a study by Atar, Kang, and Jadhav (2020) employed a domino protocol using isocyanides for the synthesis of 3-alkylamino-2-alkyl/arylindolizine-1-carbonitriles, highlighting the compound's versatility in creating diverse indolizine derivatives (Atar, A. B., Kang, J., & Jadhav, A. H., 2020).

Pharmaceutical and Biological Research

Research by Abd El-Salam (2000) and others demonstrates the potential of 2-Methylindolizine-1-carbonitrile derivatives in pharmaceutical and biological applications. These studies focused on synthesizing new pyrimido[5,4-a]indolizines with preliminary antimicrobial screening, suggesting potential antimicrobial properties (Abd El-Salam, O. I., 2000).

Analytical Applications

In analytical chemistry, derivatives of 2-Methylindolizine-1-carbonitrile have been utilized as reagents. For example, Fujino and Koya (1994) synthesized ethyl 1-(difluoro-1,3,5-triazinyl)-2-methylindolizine-3-carboxylate, demonstrating its application as a selective fluorescence derivatization reagent for primary and secondary amines (Fujino, H., & Koya, S., 1994).

Catalysis and Sensor Development

The compound's derivatives are also explored in catalysis and sensor development. A study by Taei et al. (2017) developed an electrochemical sensor based on gold nanoparticles decorated with 2-amino-4H-chromene-3-carbonitrile for hydrazinedetermination, showcasing its application in environmental and biological monitoring (Taei, M., Salavati, H., Banitaba, S., & Shahidi, L., 2017).

Material Science and Crystallography

In material science, the structural properties of 2-Methylindolizine-1-carbonitrile derivatives are of interest. Liu et al. (2003) reported on the crystal structure of 1-methyl-2-phenylindolizine-3-acetonitrile, providing insights into its crystalline properties, which could be valuable for material science applications (Liu, W. et al., 2003).

Safety And Hazards

properties

IUPAC Name |

2-methylindolizine-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-8-7-12-5-3-2-4-10(12)9(8)6-11/h2-5,7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWZQYBDJMBICIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=CC=CC2=C1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50491222 | |

| Record name | 2-Methylindolizine-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50491222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylindolizine-1-carbonitrile | |

CAS RN |

3243-04-7 | |

| Record name | 2-Methylindolizine-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50491222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrrolo[1,2-a]quinoline](/img/structure/B3350903.png)

![2-Methylpyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B3350939.png)

![Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine](/img/structure/B3350945.png)

![5H-Pyrrolo[2,1-a]isoindol-5-one, 9-amino-1,2,3,9b-tetrahydro-](/img/structure/B3350963.png)